REACTION_CXSMILES
|
[F:1][C:2]([F:11])([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[CH2:3]O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.N1C=CN=C1.[I:36]I>C1(C)C=CC=CC=1.CC#N>[F:1][C:2]([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)([F:11])[CH2:3][I:36]
|
Name
|
|
Quantity
|
689 mg
|
Type
|
reactant
|
Smiles
|
FC(CO)(C1=NC=CC=N1)F
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for another 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting brown opaque slurry was then heated at 90° C. for 19 h
|
Duration
|
19 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the beige filter cake was washed with toluene (3×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined brown filtrates were concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(CI)(F)C1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 849 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |